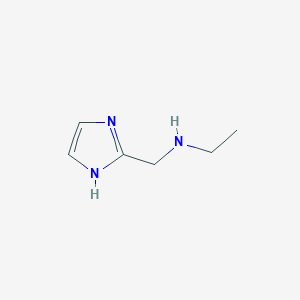

Ethyl-(1H-imidazol-2-ylmethyl)-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Physical and Chemical Properties Analysis

Imidazole is a colorless liquid with a high boiling point due to intermolecular hydrogen bonding . It shows a large value of dipole moment of 4.8 D in dioxane .

Applications De Recherche Scientifique

Corrosion Inhibition

Ethyl-(1H-imidazol-2-ylmethyl)-amine derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, have been investigated for their corrosion inhibition properties. An experimental and theoretical study by Cruz et al. (2004) demonstrated that imidazoline is a good corrosion inhibitor in deaerated acid media, attributed to its active sites and the planar geometry of the heterocyclic ring which promotes coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Catalytic Activity Enhancement

Amines, particularly imidazole and its derivatives, enhance the catalytic activity of ruthenium carbonyl mixed with alkali metal halides for the formation of ethylene glycol from synthesis gas, as reported by Kiso and Saeki (1987) (Kiso & Saeki, 1987).

Organic Synthesis

Imidazole derivatives, including this compound, have been utilized in the synthesis of various organic compounds. For instance, Rao et al. (2017) disclosed a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employing ethyl tertiary amines as carbon sources, highlighting the broad substrate scope and good functional group tolerance of this method (Rao, Mai, & Song, 2017).

Sensing Applications

A highly proton-conductive ionic cadmium-organic framework utilizing 2-methyl-1H-imidazole-4,5-dicarboxylic acid, a derivative of this compound, demonstrated potential for low concentration detection of ammonia and amines under different relative humidities, showing promising room-temperature sensor capabilities as explored by Liu et al. (2018) (Liu, Liu, Yu, Yang, Li, & Li, 2018).

Gas Capture

The task-specific ionic liquid formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide has shown the ability to reversibly capture CO2, functioning comparably to commercial amine sequestering agents but with advantages of being nonvolatile and water-independent. This property was demonstrated in a study by Bates et al. (2002) (Bates, Mayton, Ntai, & Davis, 2002).

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZOLVIHMQPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

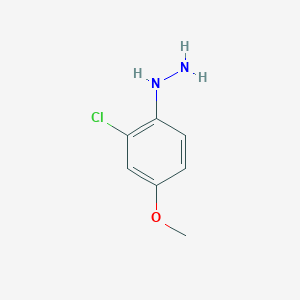

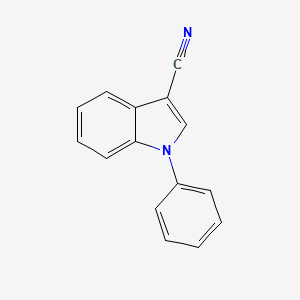

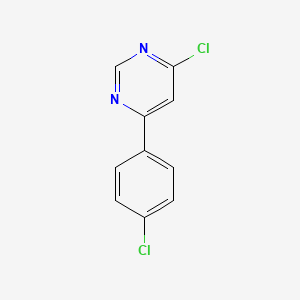

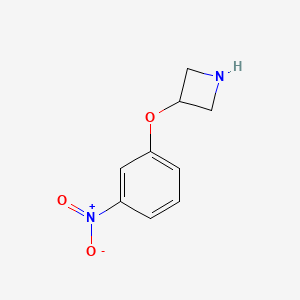

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenoxy)methyl]azetidine](/img/structure/B1647932.png)